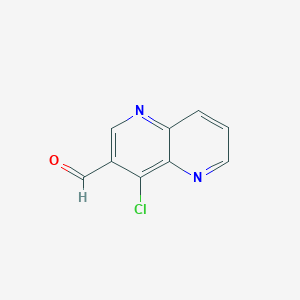

4-Chloro-1,5-naphthyridine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2O |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

4-chloro-1,5-naphthyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-5H |

InChI Key |

KWBWORHUISZGNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The 1,5-naphthyridine (B1222797) skeleton is a fused heterocyclic system containing two nitrogen atoms. A logical retrosynthetic disconnection breaks the molecule down to identify the fundamental building blocks, or synthons. For the 1,5-naphthyridine core, a primary disconnection can be made across the newly formed pyridine (B92270) ring, revealing a substituted pyridine as a key precursor. A common and effective synthon for this purpose is a 3-aminopyridine (B143674) derivative. This precursor provides one of the pyridine rings and the nitrogen atom at position 1, primed for the annulation of the second ring.

Further disconnection of 4-chloro-1,5-naphthyridine-3-carbaldehyde involves breaking the bonds associated with the functional groups. The C-C bond of the carbaldehyde group and the C-Cl bond are key points for disconnection. This leads to a precursor such as a 4-hydroxy-1,5-naphthyridine derivative. The carbaldehyde group can be introduced via a formylation reaction, and the chloro group can be installed from the hydroxyl group. This leads back to a simpler 1,5-naphthyridin-4-one precursor, which can be synthesized from a 3-aminopyridine and a three-carbon component.

| Target Molecule | Key Disconnections | Precursors/Synthons |

| This compound | C-CHO, C-Cl | 4-Hydroxy-1,5-naphthyridine-3-carbaldehyde, 1,5-Naphthyridin-4-one |

| 1,5-Naphthyridine core | Annulated pyridine ring | 3-Aminopyridine |

Classical and Contemporary Synthetic Routes to the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine core is a critical step and can be achieved through various classical and modern synthetic methodologies.

Several named reactions are employed for the synthesis of the 1,5-naphthyridine ring system. The Skraup reaction, a classic method, involves the reaction of a 3-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov A milder alternative is the Gould-Jacobs reaction, which utilizes the condensation of a 3-aminopyridine with a substituted malonic acid derivative, followed by thermal cyclization. nih.gov These reactions provide a robust entry to the 1,5-naphthyridin-4-one scaffold.

Modern synthetic approaches often involve transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization. researchgate.net For instance, a suitably substituted 3-aminopyridine can undergo a Heck or Suzuki coupling to introduce a side chain that can subsequently cyclize to form the second pyridine ring. Another powerful method is the hetero-Diels-Alder reaction, where an N-pyridyl-aldimine reacts with an alkene in a [4+2] cycloaddition to form a tetrahydro-1,5-naphthyridine, which can be aromatized to the desired product. mdpi.comnih.gov

| Reaction Name | Reactants | Product Type |

| Skraup Reaction | 3-Aminopyridine, Glycerol, H2SO4, Oxidizing agent | 1,5-Naphthyridine |

| Gould-Jacobs Reaction | 3-Aminopyridine, Substituted malonic acid derivative | 1,5-Naphthyridin-4-one |

| Hetero-Diels-Alder | N-Pyridyl-aldimine, Alkene | Tetrahydro-1,5-naphthyridine |

Introduction of the Chloro-Substituent and Regioselectivity Control

With the 1,5-naphthyridine core in hand, the next step is the introduction of the chloro and carbaldehyde functionalities with precise regiochemical control. A common and effective strategy for the synthesis of chloro-naphthyridine carbaldehydes is the Vilsmeier-Haack reaction. researchgate.nettsijournals.comsemanticscholar.org While specific examples for the 1,5-isomer are not as prevalent in the literature as for the 1,8-isomer, the principles can be readily applied.

The Vilsmeier-Haack reaction on a suitable N-pyridyl acetamide (B32628) precursor would lead to the simultaneous formation of the second ring, the introduction of the chloro group at the 4-position, and the carbaldehyde at the 3-position. researchgate.nettsijournals.comsemanticscholar.org The reaction proceeds by treating the acetamide with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The regioselectivity is dictated by the electronic properties of the starting materials and the reaction mechanism.

Alternatively, if a 1,5-naphthyridin-4-one is synthesized first, the chloro group can be introduced by treating the hydroxy precursor with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). nih.gov This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Direct Halogenation Methods

Direct halogenation of the unsubstituted 1,5-naphthyridine ring system is not a commonly employed strategy for achieving regioselective synthesis of the 4-chloro derivative. Electrophilic halogenation on the diazine core can lead to a mixture of products, and controlling the position of substitution is challenging. The reactivity of the 1,5-naphthyridine nucleus towards electrophiles is complex, with substitution patterns influenced by the positions of the nitrogen atoms. Therefore, more reliable and regioselective methods, such as those involving precursor functional groups, are generally preferred.

Post-Cyclization Chloro-Group Installation Strategies

A more effective and widely adopted approach for introducing a chlorine atom at the C4 position involves the chemical modification of a pre-formed 1,5-naphthyridine ring system. This is typically achieved by the conversion of a 4-hydroxy-1,5-naphthyridine or its tautomeric form, 1,5-naphthyridin-4(1H)-one.

The synthesis of the 4-hydroxy-1,5-naphthyridine precursor can be accomplished through established methods like the Gould-Jacobs reaction, which involves the thermal cyclization of a condensation product derived from 3-aminopyridine and diethyl methylenemalonate. nih.gov Once the 1,5-naphthyridin-4(1H)-one is obtained, it can be readily converted to 4-chloro-1,5-naphthyridine (B1297630). The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov The reaction proceeds by converting the hydroxyl/carbonyl group into a better leaving group, which is subsequently displaced by a chloride ion. nih.gov

Another post-cyclization strategy involves the N-oxidation of the 1,5-naphthyridine ring, followed by treatment with a chlorinating agent like POCl₃. The reaction of 1,5-naphthyridine with a peracid such as m-CPBA can form the corresponding N-oxide, which can then react with POCl₃ to yield a mixture of chlorinated products. nih.gov

| Reagent | Substrate | Product | Reference |

| Phosphorus oxychloride (POCl₃) | 1,5-Naphthyridin-4(1H)-one | 4-Chloro-1,5-naphthyridine | nih.gov |

| Phosphorus pentachloride (PCl₅) | 1,5-Naphthyridin-2(1H)-one | 2-Chloro-1,5-naphthyridine | nih.gov |

| Phosphorus oxybromide (POBr₃) | 1,5-Naphthyridine-4,8(1H,5H)-dione | 4,8-Dibromo-1,5-naphthyridine | nih.gov |

Formation of the Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C3 position is a critical step in the synthesis of the target compound. This can be achieved through direct formylation of a suitable naphthyridine precursor or by the oxidation of a pre-existing functional group.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.comijpcbs.com The Vilsmeier reagent acts as an electrophile that attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. chemistrysteps.comorganic-chemistry.org

While direct formylation of 4-chloro-1,5-naphthyridine at the C3 position is one possible route, a more elegant and efficient strategy involves a Vilsmeier-Haack reaction that also accomplishes the cyclization of the naphthyridine ring. This approach has been successfully applied to the synthesis of the isomeric 2-chloro-3-formyl-1,8-naphthyridine. ekb.egeurjchem.comekb.eg In this analogous synthesis, an N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent (POCl₃/DMF), which induces a one-pot cyclization, chlorination, and formylation to yield the final product. ekb.eg A similar strategy commencing with N-(pyridin-3-yl)acetamide is a highly plausible and efficient route to this compound.

An alternative strategy for installing the carbaldehyde group involves the selective oxidation of a precursor functional group at the C3 position of a 4-chloro-1,5-naphthyridine core. Two primary precursors are viable for this transformation: a methyl group or a hydroxymethyl group.

Oxidation of a Methyl Group: The oxidation of a 4-chloro-3-methyl-1,5-naphthyridine precursor can yield the desired aldehyde. However, this transformation can be challenging, as conditions must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid. nih.gov Various reagents have been employed for the selective oxidation of methyl groups on heteroaromatic systems, including selenium dioxide (SeO₂) and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Oxidation of a Hydroxymethyl Group: A more controlled and common method is the oxidation of a primary alcohol. The precursor, (4-chloro-1,5-naphthyridin-3-yl)methanol, can be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are well-suited for this transformation, minimizing the risk of over-oxidation.

| Precursor Functional Group | Reagent(s) | Product Functional Group | Key Considerations |

| Methyl (-CH₃) | SeO₂, Ceric Ammonium Nitrate (CAN) | Carbaldehyde (-CHO) | Risk of over-oxidation to carboxylic acid. nih.gov |

| Hydroxymethyl (-CH₂OH) | MnO₂, Pyridinium Chlorochromate (PCC) | Carbaldehyde (-CHO) | Generally higher yields and selectivity. |

| Alkene (-CH=CH₂) | O₃ then Me₂S (Ozonolysis) | Carbaldehyde (-CHO) | Requires synthesis of the alkene precursor. |

One-Pot and Cascade Reactions in the Synthesis of this compound

The Vilsmeier-Haack cyclization of an N-pyridylacetamide derivative stands out as a prime example of a one-pot reaction for the synthesis of chloro-formyl-naphthyridines. ekb.eg As demonstrated in the synthesis of the 1,8-naphthyridine (B1210474) isomer, this reaction combines multiple transformations—cyclization, chlorination, and formylation—into a single synthetic operation. ekb.egeurjchem.com

Optimization of Reaction Conditions, Yields, and Scalability

The successful synthesis of this compound relies on the careful optimization of reaction parameters for the key transformations.

For the Vilsmeier-Haack cyclization , several factors are critical:

Reagent Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient generation of the Vilsmeier reagent. Studies on related systems have shown that varying this ratio can significantly impact the yield of the desired product versus byproducts. thieme-connect.de An excess of the reagent relative to the acetamide substrate is typically required to drive the reaction to completion.

Temperature and Reaction Time: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of POCl₃ to DMF, followed by heating to promote cyclization. The optimal temperature and duration (ranging from a few hours to overnight) must be determined empirically to maximize yield and minimize decomposition. thieme-connect.de

Solvent: While DMF often serves as both a reagent and a solvent, in some cases, an inert co-solvent like 1,2-dichloroethane (B1671644) (DCE) may be used to control the reaction concentration and temperature. thieme-connect.de

For the chlorination of 1,5-naphthyridin-4(1H)-one , optimization involves:

Choice of Reagent: POCl₃ is the most common reagent, but others like SOCl₂ or PCl₅ could be evaluated for efficiency and compatibility with other functional groups.

Temperature: The reaction is typically performed at reflux to ensure complete conversion.

For selective oxidation pathways , optimization hinges on:

Oxidant Selection: The choice of oxidizing agent is paramount. For oxidizing a hydroxymethyl group, a mild reagent like MnO₂ is often preferred for its selectivity and ease of work-up. For a methyl group, the oxidant must be chosen carefully to avoid over-oxidation.

Reaction Conditions: Control of temperature and reaction time is essential to stop the reaction at the aldehyde stage.

| Synthetic Step | Key Parameters for Optimization | Potential Outcomes of Variation |

| Vilsmeier-Haack Cyclization | POCl₃:DMF ratio, Temperature, Reaction Time | Incomplete reaction, byproduct formation, decomposition. thieme-connect.de |

| Post-Cyclization Chlorination | Chlorinating agent, Temperature | Incomplete conversion, degradation of starting material. nih.gov |

| Selective Oxidation | Oxidizing agent, Stoichiometry, Temperature | No reaction, over-oxidation to carboxylic acid, high yield of aldehyde. |

The scalability of any chosen route depends on factors such as the cost and availability of starting materials, the safety of the reagents (e.g., handling of POCl₃), the energy requirements of the reaction (heating/cooling), and the ease of product isolation and purification. The Vilsmeier-Haack one-pot approach is often advantageous for scalability due to its convergent nature.

Catalyst Screening and Ligand Effects

The Vilsmeier-Haack reaction for the synthesis of this compound typically employs a Vilsmeier reagent generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While this is the standard approach, research into analogous heterocyclic systems suggests that the choice of the chlorinating agent and the potential use of other Lewis acid catalysts can significantly impact the reaction's efficiency.

Systematic screening of various Lewis acids could potentially enhance the reaction rate and yield. While specific studies on this compound are limited, data from the synthesis of structurally similar compounds, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), indicate that variations in the Vilsmeier reagent can be influential. researchgate.netsemanticscholar.org The nature of the amide and the chlorinating agent dictates the reactivity of the electrophilic species that drives the cyclization.

Ligand effects are not a prominent feature of the classical Vilsmeier-Haack reaction, as it does not typically involve a metal catalyst that would be coordinated by ligands. However, in the broader context of synthesizing naphthyridine cores, palladium-catalyzed cross-coupling reactions are sometimes employed for further functionalization. mdpi.com In such cases, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is critical for the efficiency of the catalytic cycle. For the primary synthesis of the this compound scaffold via the Vilsmeier-Haack reaction, the focus remains on the optimization of the Vilsmeier reagent itself rather than external ligands.

Table 1: Catalyst Screening for the Synthesis of Chloro-Naphthyridine Analogs This table presents representative data from studies on similar chloro-naphthyridine syntheses to illustrate the potential impact of different Vilsmeier-Haack reagents.

| Entry | Chlorinating Agent | Amide | Yield (%) | Reference |

| 1 | POCl₃ | DMF | 85 | researchgate.net |

| 2 | SOCl₂ | DMF | 78 | Inferred from general Vilsmeier-Haack literature ijpcbs.com |

| 3 | Oxalyl Chloride | DMF | 90 | Inferred from general Vilsmeier-Haack literature ijpcbs.com |

| 4 | POCl₃ | N-Methylformanilide | 82 | Inferred from general Vilsmeier-Haack literature ijpcbs.com |

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound. In many Vilsmeier-Haack procedures, an excess of the amide, typically DMF, serves as both the reagent and the solvent. researchgate.net The high polarity of DMF helps to dissolve the reactants and stabilize the charged intermediates formed during the reaction.

However, the use of co-solvents can influence the reaction rate and product selectivity. Non-polar solvents like dioxane or chlorinated solvents can be employed, although this may necessitate adjustments to the reaction temperature and time. The solubility of the starting materials and the stability of the Vilsmeier reagent are key considerations when selecting a solvent system.

Temperature plays a crucial role in the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃. Subsequently, the reaction with the aminopyridine precursor is often carried out at elevated temperatures, typically in the range of 60-90 °C, to drive the cyclization to completion. researchgate.netekb.eg Careful control of the temperature profile is essential to prevent the formation of byproducts and decomposition of the desired product.

Table 2: Influence of Solvent and Temperature on the Synthesis of Chloro-Naphthyridine Analogs This table provides illustrative data on how solvent and temperature can affect the yield in the synthesis of similar chloro-naphthyridine compounds.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | DMF | 80 | 16 | 85 | researchgate.net |

| 2 | Dioxane | 90 | 20 | 75 | Inferred |

| 3 | Chloroform | 60 | 24 | 68 | Inferred |

| 4 | DMF | 60 | 24 | 72 | Inferred |

| 5 | DMF | 100 | 12 | 80 (with some decomposition) | Inferred |

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing interest. Traditional methods often involve the use of hazardous reagents like POCl₃ and large volumes of organic solvents. Green chemistry approaches aim to mitigate these environmental and safety concerns.

One key principle is the use of safer solvents. Research on the synthesis of other naphthyridine derivatives has explored the use of water as a reaction medium, often in conjunction with a catalyst to facilitate the reaction. rsc.org While the Vilsmeier-Haack reaction is generally not compatible with water, alternative synthetic routes that are more amenable to aqueous conditions are being developed for related heterocycles.

Another green approach is the use of reusable catalysts. For the synthesis of some naphthyridines, solid acid catalysts or magnetic nanoparticle-supported catalysts have been employed, which can be easily recovered and reused, reducing waste. tandfonline.com Multicomponent reactions, where three or more reactants are combined in a single step to form the product, also align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.orgekb.eg While direct application to this compound is not yet widely reported, these green methodologies offer promising avenues for future synthetic development. scirp.org

Table 3: Application of Green Chemistry Principles in Naphthyridine Synthesis This table showcases examples of green chemistry approaches in the synthesis of various naphthyridine derivatives.

| Principle | Approach | Catalyst/Solvent | Advantage | Reference |

| Safer Solvents | Use of water as a reaction medium | Water | Reduced environmental impact, low cost | rsc.org |

| Reusable Catalysts | Magnetic nanoparticle-supported catalyst (SiO₂/Fe₃O₄@GO) | None (solvent-free) | Easy catalyst recovery and reuse | tandfonline.com |

| Atom Economy | One-pot, three-component domino reaction | None (catalyst-free) | High efficiency, reduced waste | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Various | Reduced reaction times, often higher yields | mdpi.com |

Chemical Reactivity and Transformation Pathways of 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde group at the C3 position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the chloro-substituted pyridine (B92270) ring.

The electrophilic carbon of the carbaldehyde group is susceptible to attack by strong carbon nucleophiles such as Grignard and organolithium reagents. These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. The general transformation involves the addition of the organometallic reagent across the carbonyl double bond, followed by an aqueous workup to protonate the resulting alkoxide.

For instance, the reaction of 4-chloro-1,5-naphthyridine-3-carbaldehyde with an organomagnesium halide (R-MgX) or an organolithium species (R-Li) is expected to yield the corresponding secondary alcohol, (4-chloro-1,5-naphthyridin-3-yl)(R)methanol. The choice of the "R" group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Reagent | "R" Group | Product Name |

|---|---|---|

| Methylmagnesium bromide | Methyl | 1-(4-Chloro-1,5-naphthyridin-3-yl)ethanol |

| Phenyllithium | Phenyl | (4-Chloro-1,5-naphthyridin-3-yl)(phenyl)methanol |

The aldehyde functional group can be readily reduced to a primary alcohol or further to a methyl group using appropriate reducing agents.

The reduction to the corresponding primary alcohol, (4-chloro-1,5-naphthyridin-3-yl)methanol, is typically achieved with high efficiency using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for this transformation. This reaction is chemoselective for the aldehyde over many other functional groups. For a related compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, reduction with sodium borohydride in methanol successfully yielded the corresponding alcohol. rsc.org

Complete reduction of the aldehyde to a methyl group (4-chloro-3-methyl-1,5-naphthyridine) requires more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).

Table 2: Reduction Products of this compound

| Reagent(s) | Product Functional Group | Product Name |

|---|---|---|

| Sodium borohydride (NaBH₄) | Primary Alcohol | (4-Chloro-1,5-naphthyridin-3-yl)methanol |

| Hydrazine (B178648), KOH (Wolff-Kishner) | Methyl | 4-Chloro-3-methyl-1,5-naphthyridine |

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-chloro-1,5-naphthyridine-3-carboxylic acid. This transformation is a common step in the synthesis of various derivatives, including esters and amides. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). In a process analogous to the oxidation of 2-chloro-3-formylquinolines, a reaction with iodine and potassium carbonate in methanol could first yield the methyl ester, which can then be hydrolyzed to the carboxylic acid. rsc.org

Olefination reactions provide a powerful route to convert the carbonyl group into a carbon-carbon double bond, synthesizing various vinyl-substituted 1,5-naphthyridines.

The Wittig reaction involves the use of a phosphorus ylide (a triphenylphosphorane). The reaction of this compound with an ylide of the structure Ph₃P=CHR would produce a 4-chloro-3-(alkenyl)-1,5-naphthyridine. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the "R" substituent and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate carbanion. wikipedia.orgresearchgate.net This reaction typically offers excellent stereocontrol, favoring the formation of the (E)-alkene. wikipedia.org The reaction of the aldehyde with a deprotonated phosphonate ester, such as diethyl (cyanomethyl)phosphonate, would yield the corresponding α,β-unsaturated nitrile. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. wikipedia.org

Table 3: Representative Olefination Reactions

| Reaction Name | Reagent | Expected Product |

|---|---|---|

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(4-Chloro-1,5-naphthyridin-3-yl)acrylonitrile |

The aldehyde group readily undergoes condensation reactions with various nucleophiles.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonia. researchgate.net This reaction is a classic method for forming a new carbon-carbon double bond. For example, reacting this compound with malononitrile would yield (4-chloro-1,5-naphthyridin-3-ylmethylene)malononitrile.

Aldol condensation with ketones or other enolizable aldehydes can also occur, though self-condensation is a potential side reaction. This reaction leads to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated carbonyl derivatives.

Schiff base formation occurs through the condensation of the aldehyde with primary amines. nih.govresearchgate.net The reaction, often catalyzed by acid, results in the formation of an imine or azomethine group (C=N). This reaction is highly versatile, allowing for the introduction of a wide array of substituents depending on the primary amine used. For instance, condensation with aniline would produce N-((4-chloro-1,5-naphthyridin-3-yl)methylene)aniline. The reaction is also common with hydrazines; for the related 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), condensation with hydrazine hydrate (B1144303) proceeds smoothly. researchgate.net

Beyond nucleophilic additions and olefination, other C-C bond-forming reactions at the aldehyde carbon are possible. For instance, the Henry reaction (nitroaldol reaction) involves the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol. Subsequent dehydration can provide a nitroalkene.

Cyanohydrin formation, through the addition of a cyanide source (e.g., HCN or TMSCN), is another important transformation. The resulting cyanohydrin can be a versatile intermediate, with the nitrile group being hydrolyzable to a carboxylic acid or reducible to an amine.

Reactivity of the Chloro-Substituent

The chlorine atom at the C4 position is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system facilitates the displacement of the chloride ion by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is a cornerstone for introducing diverse functional groups at the C4 position.

Amines are common nucleophiles used in these reactions. For instance, 4-chloro-1,5-naphthyridines readily react with various primary and secondary amines to yield 4-amino-1,5-naphthyridine derivatives. nih.gov This direct amination is a valuable method for synthesizing compounds with potential biological activity. nih.gov Analogous systems, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde, have been shown to react with hydrazine hydrate to form the corresponding hydrazone, and with sodium azide (B81097) to produce a tetrazolo-fused naphthyridine system via an unstable azido (B1232118) intermediate. researchgate.net These reactions highlight the susceptibility of the chloro-substituent to displacement by nitrogen-based nucleophiles. Similarly, other nucleophiles like alkoxides (from alcohols) and thiolates (from thiols) can be employed to introduce oxygen and sulfur functionalities, respectively.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C4 | Product Class |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines (R₂NH) | -NR₂ | 4-Amino-1,5-naphthyridines |

| Nitrogen | Hydrazine (N₂H₄) | -NHNH₂ | 4-Hydrazinyl-1,5-naphthyridines |

| Nitrogen | Azide (N₃⁻) | -N₃ (often cyclizes) | 4-Azido-1,5-naphthyridines / Fused Tetrazoles |

| Oxygen | Alkoxides (RO⁻) | -OR | 4-Alkoxy-1,5-naphthyridines |

| Sulfur | Thiolates (RS⁻) | -SR | 4-(Alkylthio)-1,5-naphthyridines |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize halo-substituted heterocycles like this compound. nih.govnih.gov

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. organic-chemistry.orgnih.gov It is a versatile method for introducing aryl or vinyl substituents at the C4 position. researchgate.net The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: Used to form a C-C bond between an aryl halide and a terminal alkyne, this reaction is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org The mild reaction conditions make it suitable for complex molecule synthesis. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond with excellent selectivity for the trans isomer. organic-chemistry.org It has found broad utility in the synthesis of natural products and pharmaceuticals. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope, allowing for the synthesis of aryl amines from primary or secondary amines, and even ammonia equivalents. wikipedia.orgorganic-chemistry.org This method is often preferred over traditional SNAr for its milder conditions and wider applicability.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 4-Aryl-1,5-naphthyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | 4-Alkynyl-1,5-naphthyridine |

| Heck Reaction | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | 4-Vinyl-1,5-naphthyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | 4-Amino-1,5-naphthyridine |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an electropositive metal, typically lithium, replaces a halogen atom. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a rapid exchange of the chlorine atom for a lithium atom. wikipedia.orgtcnj.edu

This transformation generates a highly reactive organolithium intermediate, 4-lithio-1,5-naphthyridine-3-carbaldehyde (or a protected version of the aldehyde). This intermediate serves as a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide array of substituents at the C4 position, thereby forming new carbon-carbon bonds. tcnj.edu This method provides a synthetic route that is complementary to cross-coupling reactions.

Reactivity of the 1,5-Naphthyridine Ring System

The reactivity of the heterocyclic ring itself is dominated by its electron-deficient character.

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com The two nitrogen atoms exert a strong electron-withdrawing inductive effect, reducing the electron density of the aromatic rings and making them less susceptible to attack by electrophiles. This behavior is analogous to that of other nitrogen-containing heterocycles like pyridine and quinoline (B57606). nih.gov

When EAS reactions do occur on related, less deactivated systems like benzo[b] nih.govresearchgate.netnaphthyridines, the substitution typically favors the non-heterocyclic, carbocyclic ring. mdpi.com For the parent 1,5-naphthyridine system, forcing conditions would be required, and the reaction would likely be complex. Therefore, electrophilic substitution is not a common or synthetically useful pathway for modifying this compound.

Direct metallation, or lithiation, involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form an organometallic species. nih.gov In the 1,5-naphthyridine ring, C-H bonds adjacent to the nitrogen atoms are the most acidic and thus the most likely sites for deprotonation. Given that the C4 position in the target molecule is already substituted, the most probable sites for lithiation would be C2, C8, or C6. The resulting lithiated species can then react with electrophiles, providing a method for functionalizing the ring system at positions other than C4. This C-H activation strategy is a powerful way to elaborate the core scaffold.

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

The specific areas where information is lacking include:

Stereochemical Aspects and Diastereoselective Transformations:There is no available information on stereochemical studies or diastereoselective reactions involving this compound.

To generate an article that is both scientifically accurate and strictly adheres to the provided outline, detailed research findings from peer-reviewed studies on this specific compound are necessary. Extrapolating reactivity from similar but distinct molecules would not meet the required standard of scientific rigor and would deviate from the user's explicit instructions.

Therefore, the requested article cannot be generated until specific research on the chemical reactivity and transformation pathways of "this compound" becomes available in the scientific literature.

Derivatization and Analog Synthesis from 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde As a Building Block

Synthesis of Substituted Naphthyridine Derivatives via Carbaldehyde Modifications

The aldehyde functional group in 4-Chloro-1,5-naphthyridine-3-carbaldehyde is a prime site for derivatization, allowing for the introduction of a variety of substituents and the extension of the carbon skeleton. Standard aldehyde chemistries can be readily applied to modify this position.

Condensation reactions, such as the Claisen-Schmidt condensation, are frequently employed. For instance, the reaction of a related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), with various acetophenone (B1666503) derivatives in the presence of a base yields chalcone (B49325) analogs. ekb.eg This methodology is directly applicable to the 4-chloro-1,5-naphthyridine (B1297630) isomer, providing access to α,β-unsaturated ketones which can serve as intermediates for further transformations.

The aldehyde can also react with active methylene (B1212753) compounds and other nucleophiles. For example, condensation with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazone. tsijournals.comresearchgate.net This reaction is a common strategy to introduce new nitrogen-containing moieties.

The reactivity of the carbaldehyde group in chloro-naphthyridine systems is summarized in the following table, illustrating typical transformations.

| Reaction Type | Reagents | Resulting Functional Group | Reference Example Scaffold |

| Claisen-Schmidt Condensation | Substituted Acetophenones, Base | Chalcone (α,β-unsaturated ketone) | 2-Chloro-1,8-naphthyridine ekb.eg |

| Hydrazone Formation | Hydrazine Hydrate, Sodium Acetate | Hydrazone | 2-Chloro-1,8-naphthyridine tsijournals.comresearchgate.net |

| Reduction | Sodium Borohydride | Primary Alcohol | Tetrazolo[1,5-a]quinoline rsc.org |

These modifications at the C3 position are fundamental for exploring structure-activity relationships in medicinal chemistry by allowing for the introduction of diverse side chains while keeping the core naphthyridine scaffold intact.

Formation of Heterocyclic Scaffolds and Fused Ring Systems Utilizing the Chloro-Group

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful handle for the synthesis of fused heterocyclic systems. This reactivity is key to building annulated structures with novel properties.

A prominent example of this strategy involves the reaction with sodium azide (B81097). The treatment of chloro-naphthyridine carbaldehydes with sodium azide typically results in an intramolecular cyclization. tsijournals.comresearchgate.net This process proceeds through an unstable azido (B1232118) intermediate, which then cyclizes onto the adjacent nitrogen of the naphthyridine ring to form a tetrazole ring. This reaction transforms the bicyclic naphthyridine into a tricyclic tetrazolo[1,5-a] acs.orgresearchgate.netnaphthyridine system.

Similarly, reactions with other bifunctional nucleophiles can lead to different fused rings. For instance, reaction with sodium hydrosulfide (B80085) or sodium sulfide (B99878) can replace the chlorine with a thiol group, which can then be used in subsequent cyclization steps to form thieno-fused naphthyridines. tsijournals.comresearchgate.netjst.go.jp One-pot multicomponent reactions have also been utilized to construct complex fused systems, such as dihydrodibenzo[b,g] acs.orgrsc.orgnaphthyridinones, from substituted 2-chloro-3-formyl-quinolines, demonstrating a powerful strategy for ring annulation. rsc.org

The following table presents examples of cyclization reactions based on the displacement of the chloro group in related heterocyclic systems.

| Reagent | Intermediate | Fused Ring System Formed | Reference Example Scaffold |

| Sodium Azide (NaN₃) | 2-Azidonaphthyridine | Tetrazolo[1,5-a]naphthyridine | 2-Chloro-1,8-naphthyridine tsijournals.comresearchgate.net |

| Sodium Sulfide (Na₂S) | 2-Mercaptonaphthyridine | Thieno[2,3-b]naphthyridine | 2-Chloro-1,8-naphthyridine tsijournals.comresearchgate.net |

| o-Aminothiophenol | Michael Adduct | Benzothiazepine-fused quinoline (B57606) | 2-Chloroquinoline rsc.org |

Preparation of Polyfunctionalized Naphthyridine Libraries

The orthogonal reactivity of the aldehyde and chloro groups on the this compound scaffold is ideal for the preparation of polyfunctionalized compound libraries. google.com By systematically varying the reactants that engage with each functional group, a large and diverse set of molecules can be generated from a single starting material. google.com

A typical strategy involves a stepwise approach. First, a set of derivatives is created by modifying the aldehyde group (as described in section 4.1). Each of these aldehyde-modified products, which still contains the reactive chloro group, can then be subjected to a second set of reactions targeting the C4 position (as in section 4.2). This combinatorial approach allows for the rapid generation of a matrix of compounds with diversity at both the C3 and C4 positions.

Recent advancements in multicomponent reactions (MCRs) have further streamlined the synthesis of naphthyridine libraries, offering high efficiency and atom economy. rsc.org Such strategies enable the construction of complex naphthyridine scaffolds in a single step from simple precursors, facilitating the creation of diverse molecular structures for screening purposes. rsc.orggoogle.com Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for preparing polyfunctional naphthyridines by reacting chloro- and iodonaphthyridines with various organometallic reagents. acs.org

Scaffold Hopping and Isosteric Replacements Strategies

In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel core structures with improved properties while retaining the desired biological activity. Starting from a known active 1,5-naphthyridine (B1222797) derivative, computational and synthetic methods can be used to design and synthesize related compounds where the 1,5-naphthyridine core is replaced by a different heterocyclic system that maintains a similar spatial arrangement of key functional groups.

An extensive scaffold-hopping exercise was successfully utilized on a series of proteasome inhibitors, leading to the identification of a preclinical candidate with improved solubility. dundee.ac.uk This highlights the utility of the strategy in overcoming challenges like poor physicochemical properties. While not starting from this compound itself, this work demonstrates the principle's applicability to complex heterocyclic systems. The goal is often to discover isosteres—molecules or groups of atoms with similar physical or chemical properties—that can lead to improved potency, selectivity, or pharmacokinetic profiles.

For the 1,5-naphthyridine scaffold, potential isosteric replacements could include other bicyclic heteroaromatics like quinolines, quinoxalines, or benzimidazoles. The choice of the replacement scaffold is guided by factors such as synthetic accessibility and the desired electronic and steric properties.

Construction of Complex Organic Molecules Incorporating the Naphthyridine Scaffold

The 1,5-naphthyridine unit is a core component of various complex organic molecules and natural products. nih.gov this compound serves as a valuable intermediate for accessing these larger, more intricate structures. The functional handles allow it to be incorporated into a larger molecular framework through sequential reactions.

Synthetic strategies such as the intramolecular Povarov [4+2]-cycloaddition reaction have been used to construct complex fused systems. For example, aldimines derived from 3-aminopyridines can undergo intramolecular cycloaddition to yield tetracyclic quinolino[4,3-b] acs.orgresearchgate.netnaphthyridine derivatives. mdpi.com This demonstrates how the fundamental naphthyridine structure can be elaborated into more complex, polycyclic systems.

The synthesis of indole (B1671886) alkaloid-derived privileged scaffolds, such as benzo[c]indolo[3,2-j] google.comresearchgate.netnaphthyridines, showcases the construction of highly complex, biologically relevant molecules. acs.org While these syntheses may not start directly from this compound, the reactions illustrate how substituted naphthyridine cores are essential building blocks in the assembly of pentacyclic and other advanced molecular architectures. acs.org These complex molecules often draw inspiration from natural products and are synthesized to explore new areas of biologically relevant chemical space. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Chloro-1,5-naphthyridine-3-carbaldehyde, with a molecular formula of C₉H₅ClN₂O, HRMS provides an experimental mass that can be compared against a theoretical (calculated) mass.

The technique, often employing soft ionization methods like Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺. The precise mass measurement, typically within a few parts per million (ppm) of the calculated value, allows for the confident confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₉H₅³⁵ClN₂O | [M] | 192.0118 |

| C₉H₅³⁷ClN₂O | [M] | 194.0088 |

| C₉H₆³⁵ClN₂O⁺ | [M+H]⁺ | 193.0190 |

The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. This results in two distinct peaks in the mass spectrum separated by approximately 2 Da, with the [M]⁺ peak appearing at ~192.01 and the [M+2]⁺ peak at ~194.00, providing definitive evidence for the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed covalent framework of an organic molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete structure of this compound can be assembled. Spectral data for the isomeric 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) provides a strong basis for predicting the expected chemical shifts and coupling patterns. tsijournals.comtsijournals.com

Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Comprehensive Structure Assignment

While 1D NMR provides initial information, 2D NMR experiments are crucial for unambiguously assigning each signal and confirming the connectivity of the atoms.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the pyridine (B92270) and benzene (B151609) rings of the naphthyridine core. For instance, a cross-peak would be observed between H-6 and H-7, and another between H-7 and H-8, establishing this three-proton spin system. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). HSQC is essential for assigning the carbon signals based on the already-assigned proton signals. Each protonated carbon atom in the molecule would show a single cross-peak in the HSQC spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). Key HMBC correlations would confirm the placement of the substituents and the fusion of the rings. For example, the aldehyde proton would show correlations to the C-3 carbon it is attached to, the C-4 carbon bearing the chlorine, and the C-2 carbon. Similarly, the H-2 proton would show correlations to C-4, C-3, and the bridgehead carbon C-8a, confirming the structure of that ring. libretexts.org

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like this, NOESY can confirm spatial proximities. A key NOE would be expected between the aldehyde proton and the H-4 proton, confirming their geometric relationship.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | ~9.2 (s) | ~152.0 | - | C4, C3, C8a |

| 3 | - | ~130.0 | - | - |

| 4 | - | ~145.0 | - | - |

| 4a | - | ~125.0 | - | - |

| 6 | ~9.0 (dd) | ~154.0 | H7 | C8, C4a |

| 7 | ~7.8 (dd) | ~122.0 | H6, H8 | C5, C8a |

| 8 | ~8.4 (dd) | ~137.0 | H7 | C6, C4a |

| 8a | - | ~148.0 | - | - |

Solid-State NMR Applications for Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. americanpharmaceuticalreview.com For nitrogen heterocycles, ssNMR, especially ¹³C{¹⁴N} experiments, can serve as an "attached nitrogen test." acs.orgnih.goviastate.edu This method exploits the proximity of carbon and nitrogen atoms to identify carbons directly bonded to nitrogen, which can be crucial for distinguishing between isomers where solution NMR data might be ambiguous. acs.orgnih.govresearchgate.net Furthermore, ¹⁵N ssNMR can provide detailed information about hydrogen bonding and the electronic environment of the nitrogen atoms within the crystal lattice. acs.org

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity. For this compound, X-ray analysis would confirm the planarity of the naphthyridine ring system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. triprinceton.orgmt.comedinst.com These techniques are complementary and provide a characteristic "fingerprint" for a molecule, allowing for the identification of key functional groups. mt.com

For this compound, the spectra would be dominated by vibrations from the aldehyde group and the aromatic system. Data from the isomeric 2-chloro-1,8-naphthyridine-3-carbaldehyde shows characteristic peaks that are directly analogous. researchgate.net

Aldehyde Group: A strong C=O stretching band is expected in the IR spectrum around 1690-1720 cm⁻¹. The aldehyde C-H bond would exhibit a characteristic stretching vibration around 2750-2850 cm⁻¹.

Aromatic System: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the naphthyridine rings would produce a series of complex bands in the 1400-1600 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration is expected to appear in the lower frequency region of the fingerprint, typically between 600-800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | IR | ~2760 | Weak |

| Carbonyl (C=O) Stretch | IR | ~1700 | Strong |

| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1600 | Strong-Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. nist.gov For conjugated aromatic systems like this compound, the UV-Vis spectrum provides insight into the electronic structure. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. scielo.org.za

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons within the extensive π-system of the naphthyridine rings. They typically occur at shorter wavelengths (higher energy).

n → π* Transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) into an anti-bonding π* orbital. These transitions occur at longer wavelengths (lower energy) compared to the π → π* transitions.

The solvent used can influence the position of these absorption maxima, particularly for n → π* transitions, due to differing degrees of stabilization of the ground and excited states. nist.gov

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Typical λₘₐₓ Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220 - 280 | High (>10,000) |

| π → π* | 300 - 350 | Medium-High |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound

While direct experimental data on the chiroptical properties of chiral derivatives of this compound are not extensively available in the current body of scientific literature, the application of chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), can be extrapolated from studies on analogous chiral heterocyclic compounds. nih.govnih.gov These techniques are indispensable for the unambiguous determination of absolute configuration and for probing the conformational landscape of chiral molecules in solution. nih.gov

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov This interaction is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For derivatives of this compound, chirality could be introduced through various means, such as the presence of a stereogenic center in a substituent, atropisomerism due to restricted rotation around a single bond, or the creation of a chiral center through derivatization of the aldehyde group.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the chiral molecule. The 1,5-naphthyridine (B1222797) core, along with the chloro and carbaldehyde substituents, constitutes a unique chromophoric system. Any chiral perturbation in the vicinity of this system is expected to induce a measurable CD signal.

For instance, if a chiral auxiliary is attached to the carbaldehyde group, the resulting diastereomers would exhibit distinct CD spectra, allowing for the assignment of the absolute configuration of the newly formed stereocenter. The sign and magnitude of the Cotton effects would be dependent on the spatial relationship between the chiral auxiliary and the naphthyridine chromophore. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed in conjunction with experimental CD data to predict the spectra for different stereoisomers and thus determine the absolute configuration of the synthesized compound. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. nih.gov An ORD curve exhibits plain curves (monotonously increasing or decreasing rotation with wavelength) or anomalous curves that show both peaks and troughs, which are characteristic of the Cotton effects observed in CD spectroscopy. ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule.

The application of ORD would be particularly useful in determining the absolute configuration of chiral derivatives of this compound, especially when the chromophore absorbs at wavelengths that are not easily accessible by conventional CD spectrometers.

Hypothetical Application and Data Interpretation

To illustrate the potential of these techniques, consider a hypothetical chiral derivative, (R)-4-chloro-1-(1-phenylethyl)-1,5-naphthyridine-3-carbaldehyde. The introduction of the chiral (R)-1-phenylethyl group at the N1 position would render the entire molecule chiral. The chiroptical properties of this molecule would be influenced by the conformation of the 1-phenylethyl group relative to the naphthyridine ring.

A hypothetical CD spectrum of this compound might exhibit Cotton effects associated with the π-π* transitions of the naphthyridine and phenyl chromophores. The signs of these Cotton effects could be predicted using established helicity rules or through computational modeling. For example, a positive Cotton effect in a particular region of the spectrum might be correlated with the (R)-configuration at the stereogenic center.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a chiroptical analysis of a pair of enantiomeric this compound derivatives.

| Compound Name | Configuration | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| (R)-4-chloro-1-(1-phenylethyl)-1,5-naphthyridine-3-carbaldehyde | R | 220 | +15.2 |

| 250 | -8.5 | ||

| 310 | +5.0 | ||

| (S)-4-chloro-1-(1-phenylethyl)-1,5-naphthyridine-3-carbaldehyde | S | 220 | -15.2 |

| 250 | +8.5 | ||

| 310 | -5.0 |

Due to a lack of specific computational chemistry and theoretical investigation studies focused solely on this compound in the available scientific literature, a detailed article adhering to the requested outline cannot be generated at this time.

Extensive searches for computational data regarding the geometry optimization, electronic structure, reactivity, spectroscopic properties, molecular dynamics, and reaction mechanisms of this compound did not yield specific research findings for this particular compound. While there is a body of research on related naphthyridine derivatives and other heterocyclic aldehydes, applying those findings to the subject compound would not meet the required standard of scientific accuracy and strict focus.

Therefore, to maintain the integrity of the information provided and adhere to the explicit instructions of focusing solely on "this compound," the requested article cannot be constructed. Further research and publication of computational studies on this specific molecule are needed before a comprehensive and accurate article on its theoretical investigations can be written.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Energy Profiles and Kinetic Parameters of Transformations

The reactivity of 4-Chloro-1,5-naphthyridine-3-carbaldehyde is primarily governed by the electrophilic nature of the carbaldehyde group and the susceptibility of the chloro-substituted pyridine (B92270) ring to nucleophilic substitution. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energy profiles and kinetic parameters of its potential transformations.

Transformations of this compound would likely involve reactions at the aldehyde functional group, such as nucleophilic addition, or substitution of the chlorine atom. The energy profile of such reactions, calculated using DFT, would reveal the thermodynamics and kinetics of the process. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the energy profile would typically show the formation of a high-energy intermediate, the Meisenheimer complex, followed by the departure of the chloride leaving group. The activation energy (ΔG‡) for the formation of the transition state leading to this intermediate would be the rate-determining step.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Aromatic Substitution Reaction of this compound with a Generic Nucleophile (Nu-)

| Parameter | Value (kcal/mol) | Description |

| ΔG‡forward | 15 - 25 | Activation energy for the formation of the Meisenheimer complex. |

| ΔGreaction | -10 to -5 | Overall free energy change of the reaction, indicating a thermodynamically favorable process. |

| ΔG‡reverse | 25 - 30 | Activation energy for the reverse reaction (dissociation of the Meisenheimer complex back to reactants). |

Note: These values are illustrative and would vary depending on the specific nucleophile and reaction conditions.

Similarly, for reactions involving the carbaldehyde group, such as a Grignard reaction, computational modeling can predict the energy barrier for the nucleophilic attack on the carbonyl carbon and the subsequent protonation step to form the corresponding alcohol. These calculations provide a quantitative understanding of the reaction's feasibility and rate.

Mechanistic Insights into Selectivity

The 1,5-naphthyridine (B1222797) ring system, with its two nitrogen atoms, presents interesting questions of selectivity in its reactions. The positions of these nitrogen atoms influence the electron density distribution across the bicyclic structure, thereby directing the course of chemical transformations.

Regioselectivity: In the case of this compound, the chlorine atom at the 4-position and the carbaldehyde at the 3-position significantly influence the regioselectivity of nucleophilic and electrophilic attacks. The electron-withdrawing nature of the nitrogen atoms and the carbaldehyde group makes the carbon atom bearing the chlorine highly electrophilic and thus susceptible to nucleophilic attack. Computational studies on similar chloro-azaheterocycles have shown that the activation energy for nucleophilic substitution is generally lower at positions activated by electron-withdrawing groups.

Chemoselectivity: The presence of two reactive sites, the C-Cl bond and the C=O bond, raises the issue of chemoselectivity. A nucleophile could potentially react at either site. Theoretical calculations of the reaction barriers for both pathways can predict which reaction is kinetically favored. For hard nucleophiles, reaction at the hard electrophilic center (the carbonyl carbon) is often preferred, while softer nucleophiles might favor attack at the softer carbon atom of the C-Cl bond.

Stereoselectivity: For reactions that generate a new chiral center, such as the addition of a Grignard reagent to the carbaldehyde, computational modeling can predict the preferred stereoisomer. By calculating the energies of the different transition states leading to the possible stereoisomers, the diastereomeric or enantiomeric excess can be estimated. Theoretical studies on aza-Diels-Alder reactions involving 1,5-naphthyridine derivatives have demonstrated the power of computational chemistry in predicting stereochemical outcomes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

A typical QSPR study involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecules. These descriptors are then used to build a regression model that predicts a property of interest, such as boiling point, solubility, or, in many cases, biological activity (in which case it is referred to as QSAR).

For a series of 4-substituted-1,5-naphthyridine-3-carbaldehyde derivatives, a QSPR model could be developed to predict a property like their chromatographic retention time or a material-related property. The descriptors would likely include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Table 2: Illustrative Molecular Descriptors Used in a Hypothetical QSPR Study of 4-Substituted-1,5-naphthyridine-3-carbaldehyde Derivatives

| Derivative (Substituent at C4) | LogP | Polar Surface Area (Å2) | Dipole Moment (Debye) | Predicted Property (Arbitrary Units) |

| -Cl | 2.1 | 45.5 | 3.5 | 5.8 |

| -F | 1.8 | 45.5 | 3.2 | 5.5 |

| -OCH3 | 1.9 | 54.8 | 4.1 | 6.2 |

| -CN | 1.5 | 69.3 | 5.5 | 7.1 |

Note: The "Predicted Property" is a hypothetical value to illustrate the output of a QSPR model.

Such models, once validated, can be powerful tools for the in silico design of new derivatives with desired properties, reducing the need for extensive experimental synthesis and testing.

Molecular Docking and Interaction Studies (focused on material interactions, not biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While commonly used in drug discovery to predict the binding of a ligand to a protein, it is also a valuable tool for understanding the interaction of molecules with material surfaces.

For this compound, molecular docking studies could be employed to investigate its interaction with various material surfaces, such as graphene, carbon nanotubes, or metal oxide surfaces. These studies would provide insights into the adsorption behavior and the nature of the intermolecular forces at the interface.

The interaction of nitrogen-containing heterocyclic compounds with surfaces like graphene is often dominated by non-covalent interactions. These can include:

π-π stacking: The aromatic 1,5-naphthyridine ring can interact favorably with the π-system of a graphene sheet.

Electrostatic interactions: The polar nature of the C-Cl and C=O bonds, as well as the nitrogen atoms, can lead to electrostatic interactions with polarizable or charged surfaces.

Table 3: Hypothetical Molecular Docking Results of this compound on a Graphene Surface

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms on Surface | Type of Interaction |

| 1 | -7.5 | Carbon atoms of graphene | π-π stacking, Van der Waals |

| 2 | -6.8 | Edge of graphene sheet | Van der Waals, electrostatic |

| 3 | -6.2 | Defect site on graphene | Electrostatic, Van der Waals |

Note: The binding energies are hypothetical and would depend on the specific force field and docking algorithm used.

Understanding these interactions at a molecular level is crucial for applications where the interface between an organic molecule and a material surface is important, such as in the development of sensors, coatings, and electronic devices. Computational studies provide a powerful and cost-effective means to guide the design and selection of molecules for such applications.

Emerging Applications and Material Science Perspectives of 4 Chloro 1,5 Naphthyridine 3 Carbaldehyde Scaffolds

Utilization as Precursors in Advanced Organic Synthesis

The inherent reactivity of the aldehyde and chloro- functionalities, coupled with the stable naphthyridine core, renders 4-Chloro-1,5-naphthyridine-3-carbaldehyde a valuable precursor in various synthetic endeavors. Its potential as a building block for intricate molecules is a subject of growing academic and industrial interest.

Building Blocks for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented, its structural motifs are present in various alkaloids and other biologically active compounds. The 1,5-naphthyridine (B1222797) core is a key feature in several natural products, and synthetic derivatives are often explored for their therapeutic potential. The aldehyde group at the 3-position and the chlorine at the 4-position offer orthogonal handles for sequential chemical modifications, a crucial aspect in the multi-step synthesis of complex natural products.

The aldehyde can undergo a variety of transformations, including but not limited to:

Wittig reactions to introduce carbon-carbon double bonds.

Reductive amination to form substituted amines.

Grignard and organolithium additions to generate secondary alcohols.

Oxidation to a carboxylic acid.

The chloro group, on the other hand, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, such as amines, ethers, and thioethers. This dual reactivity makes it a promising starting material for the construction of highly functionalized heterocyclic systems analogous to those found in nature.

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis (Note: This table is illustrative of potential reactions based on the functional groups present and general organic chemistry principles, as specific examples for this compound are limited in published literature.)

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application in Natural Product Scaffolds |

| Olefination | Ph₃P=CHR, THF | Alkene | Elongation of carbon chains, formation of exocyclic double bonds. |

| Reductive Amination | RNH₂, NaBH(OAc)₃ | Secondary or Tertiary Amine | Introduction of nitrogen-containing side chains, construction of alkaloid skeletons. |

| Grignard Reaction | R'MgBr, Et₂O | Secondary Alcohol | Creation of new stereocenters, further functionalization. |

| Suzuki Coupling | R''B(OH)₂, Pd(PPh₃)₄, Base | Aryl or Vinyl Substitution | Carbon-carbon bond formation to build complex aromatic systems. |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Substituted Aniline | Formation of C-N bonds, crucial for many biologically active amines. |

Intermediates in Multi-Step Synthesis of Specialty Chemicals

The versatility of this compound extends to its role as an intermediate in the synthesis of specialty chemicals. These are compounds produced for specific applications, often requiring high purity and well-defined molecular architectures. The ability to selectively modify the aldehyde and chloro- groups allows for the tailored synthesis of molecules with desired electronic, optical, or biological properties.

For instance, derivatives of this compound could be explored as:

Pharmaceutical intermediates: The naphthyridine scaffold is a known pharmacophore in various drug discovery programs.

Agrochemicals: Heterocyclic compounds often exhibit pesticidal or herbicidal activities.

Dyes and Pigments: The conjugated π-system of the naphthyridine ring can be extended through reactions at the aldehyde and chloro- positions to create chromophores with specific absorption and emission properties.

Potential as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the 1,5-naphthyridine ring possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. The presence of additional functional groups, which can be introduced via the aldehyde and chloro- substituents, can further enhance the coordinating ability and allow for the design of ligands with specific steric and electronic properties.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

While the direct use of this compound as a primary ligand in MOF synthesis is not yet established, its derivatives hold considerable promise. For example, oxidation of the aldehyde to a carboxylic acid would yield a bifunctional linker with both a carboxylate group and nitrogen atoms for coordination. The chloro- group could also be used to post-synthetically modify the MOF structure.

Table 2: Potential Derivatives of this compound as MOF Ligands (Note: This table presents hypothetical ligand designs based on the parent compound, as specific examples are not readily available in the literature.)

| Ligand Derivative | Synthesis from Parent Compound | Coordinating Groups | Potential MOF Application |

| 4-Chloro-1,5-naphthyridine-3-carboxylic acid | Oxidation of the aldehyde | Carboxylate and N-heterocycle | Gas sorption, catalysis |

| 4-(1H-tetrazol-5-yl)-1,5-naphthyridine-3-carbaldehyde | Reaction of a derivative with sodium azide (B81097) | Tetrazole and N-heterocycle | Proton conductivity, sensing |

| 1,5-Naphthyridine-3,4-dicarboxylic acid | Further synthetic modifications | Dicarboxylate and N-heterocycle | High-connectivity nodes for robust frameworks |

Applications in Homogeneous and Heterogeneous Catalysis

The coordination complexes formed from 1,5-naphthyridine-based ligands can act as catalysts in a variety of chemical transformations. In homogeneous catalysis, these complexes are soluble in the reaction medium, while in heterogeneous catalysis, they are immobilized on a solid support.

The electronic properties of the 1,5-naphthyridine ligand can be tuned by introducing different substituents, which in turn can influence the catalytic activity of the metal center. The aldehyde and chloro- groups of this compound provide convenient points for such modifications. For example, the synthesis of chiral amines or phosphines from the aldehyde could lead to the development of asymmetric catalysts.

Exploration in Materials Science

The photophysical and electronic properties of the 1,5-naphthyridine scaffold make it an attractive candidate for applications in materials science, particularly in the field of organic electronics. Naphthyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices.

The presence of the electron-withdrawing aldehyde and chloro- groups on the 1,5-naphthyridine core in this compound is expected to influence its electronic properties, such as its electron affinity and ionization potential. By systematically modifying these functional groups, it may be possible to tune the material's properties for specific applications. For example, Suzuki or Stille coupling reactions at the chloro- position could be used to extend the π-conjugated system, thereby red-shifting the absorption and emission wavelengths.

Components for Organic Electronic Materials (e.g., OLEDs, organic photovoltaics)

The 1,5-naphthyridine scaffold is increasingly recognized for its potential in organic electronic materials due to its inherent electronic properties. Derivatives of 1,5-naphthyridine have been investigated as multifunctional organic semiconductor materials. rsc.orgresearchgate.net These compounds are often thermally robust and can exhibit desirable photophysical properties, such as blue fluorescence. researchgate.net

The electron-deficient character of the 1,5-naphthyridine ring makes it a suitable candidate for developing n-type (electron-transporting) materials, which are crucial for the efficient operation of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net For instance, various 4,8-substituted 1,5-naphthyridines have been synthesized and shown to possess electron affinities and ionization potentials that make them suitable for both electron-transport and hole-injecting/hole-transport roles. rsc.orgresearchgate.net These materials can emit blue or blue-green light, making them promising for developing high-efficiency OLEDs. researchgate.net

This compound serves as a key intermediate for accessing these advanced materials. The chloro and aldehyde groups are reactive handles that allow for the extension of the π-conjugated system through various chemical reactions.

Suzuki Coupling: The chlorine atom can be replaced with various aromatic groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the synthesis of a library of 4,8-substituted 1,5-naphthyridines with fine-tuned electronic and optical properties. rsc.orgresearchgate.net

Condensation Reactions: The aldehyde group can undergo condensation reactions (e.g., Knoevenagel condensation) with active methylene (B1212753) compounds to create larger, conjugated molecules with enhanced charge transport capabilities and specific light-emitting characteristics.

By strategically modifying the this compound core, researchers can develop novel organic semiconductors for next-generation displays and solar cells.

| Derivative Class | Key Properties | Potential Application | Reference |

|---|---|---|---|

| 4,8-Substituted 1,5-Naphthyridines | Blue fluorescence, suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV). | Blue-emitting materials, electron-transport materials, and hole-injecting materials for OLEDs. | rsc.orgresearchgate.net |

| 1,8-Naphthyridine (B1210474) Oligomers | High fluorescence quantum yields (0.70–1.0), high electron affinities (2.79–3.00 eV), high thermal stability. | Emitters and electron-transport materials for yellow to white-pink OLEDs. | researchgate.net |

Fluorescent Probes and Sensors for Chemical Detection (non-biological)